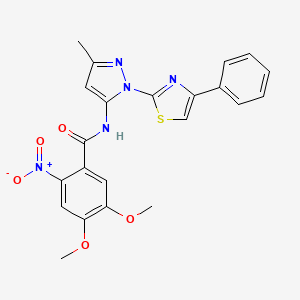

4,5-dimethoxy-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-nitrobenzamide

Beschreibung

Eigenschaften

IUPAC Name |

4,5-dimethoxy-N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5O5S/c1-13-9-20(26(25-13)22-23-16(12-33-22)14-7-5-4-6-8-14)24-21(28)15-10-18(31-2)19(32-3)11-17(15)27(29)30/h4-12H,1-3H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCANAGFPNATHQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)C3=NC(=CS3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 4,5-dimethoxy-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-nitrobenzamide is a novel derivative that combines thiazole and pyrazole moieties, both of which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by recent research findings.

Chemical Structure

The compound features a complex structure that includes:

- Thiazole ring : Known for its antimicrobial and anticancer properties.

- Pyrazole ring : Associated with various biological activities including anti-inflammatory effects.

- Nitrobenzamide group : Often linked to enhanced pharmacological activity.

Antimicrobial Activity

The antimicrobial activity of thiazole and pyrazole derivatives has been widely documented. In a study evaluating various thiazole-pyrazole hybrids, it was found that compounds with similar structures exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria.

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| 10a | 62.5 | Moderate against A. niger |

| 10b | 125 | Moderate against S. aureus |

| 10c | >250 | Weak against E. coli |

These results indicate that modifications in the chemical structure can influence the potency of antimicrobial activity, suggesting that the compound may also exhibit similar properties based on its structural components .

Anti-inflammatory Activity

Research indicates that pyrazole derivatives can act as effective anti-inflammatory agents. The compound's structure suggests potential inhibition of pro-inflammatory pathways. For instance, studies have shown that certain pyrazole derivatives can inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), which are key mediators in inflammation .

Anticancer Potential

Recent investigations into thiazole-containing compounds have highlighted their potential as anticancer agents. The compound's ability to inhibit fascin, a protein associated with cancer metastasis, has been noted in various studies . The structural analysis suggests that modifications at specific positions can enhance the anticancer activity significantly.

Case Studies

Several case studies have investigated the biological activities of compounds similar to This compound :

- Antimicrobial Screening : A study synthesized multiple thiazole-pyrazole derivatives and screened them against bacterial strains such as E. coli, S. aureus, and fungi like A. niger. Compounds showed varying degrees of activity with some exhibiting MIC values as low as 31.25 μg/mL against fungal strains .

- Cytotoxicity Assays : Other studies focused on the cytotoxic effects of similar compounds on cancer cell lines, revealing significant inhibition of cell proliferation at micromolar concentrations .

Structure–Activity Relationship (SAR)

The biological activity of This compound can be analyzed through SAR studies:

- Substituents on the Thiazole Ring : The presence of electron-withdrawing groups such as nitro or halogens enhances antimicrobial activity.

- Pyrazole Modifications : The position and type of substituents on the pyrazole ring also play a crucial role in determining the overall biological efficacy.

Analyse Chemischer Reaktionen

Key Reaction Pathways

The synthesis of this compound likely involves multistep heterocyclization and coupling reactions. Based on methodologies for related pyrazole-thiazole hybrids ( ):

Critical Notes :

-

The nitro group at the benzamide’s 2-position likely originates from nitration of a precursor methoxybenzene derivative under mixed acid conditions.

-

Methoxy groups are typically introduced via nucleophilic substitution using methyl iodide and a base ( ).

Nitro Group (NO₂)

-

Reduction : Susceptible to catalytic hydrogenation (H₂/Pd-C) or Fe/HCl to form an amine, which could undergo diazotization or reductive alkylation ( ).

-

Electrophilic Substitution : Deactivated by the electron-withdrawing nitro group, limiting direct aromatic substitution unless under strongly acidic conditions.

Methoxy Groups (OCH₃)

-

Demethylation : HBr/AcOH or BBr₃ in DCM can cleave methoxy groups to hydroxyl derivatives, enabling further functionalization ( ).

-

Stability : Resistant to nucleophilic attack under standard conditions.

Amide Bond (CONH)

-

Hydrolysis : Acidic (HCl reflux) or basic (NaOH/EtOH) hydrolysis would cleave the amide bond to yield 4,5-dimethoxy-2-nitrobenzoic acid and the pyrazole-thiazole amine ( ).

Pyrazole Ring

-

Electrophilic Substitution : Methyl groups at N1 and C3 direct electrophiles to C4/C5 positions. Halogenation (e.g., Br₂/Fe) or nitration (HNO₃/H₂SO₄) may occur here ( ).

-

Coordination Chemistry : The pyrazole N atoms can act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes relevant to catalytic applications ( ).

Thiazole Ring

-

Nucleophilic Attack : The sulfur atom and C2 position are reactive toward alkylation or oxidation (e.g., H₂O₂ to form sulfoxide derivatives) ( ).

-

Cross-Coupling : Suzuki-Miyaura coupling at C4 (if halogenated) with aryl boronic acids is feasible ( ).

Thermal Stability

-

Pyrazole-thiazole hybrids typically decompose above 250°C, with DSC studies showing exothermic peaks correlating with nitro group decomposition ( ).

Photochemical Behavior

-

Nitrobenzamide derivatives are prone to photodegradation under UV light, generating nitroso intermediates and radical species ( ).

Biological and Catalytic Implications

While not directly studied for this compound, structurally similar analogs exhibit:

-

Antimicrobial Activity : Pyrazole-thiazole hybrids show MIC values of 4–16 µg/mL against S. aureus and E. coli ( ).

-

Nonlinear Optical (NLO) Properties : Nitro-containing heterocycles often display high hyperpolarizability (β ≈ 1,200–1,800 × 10⁻³⁰ esu), suggesting utility in photonics ( ).

Analytical Characterization

Hypothesized Spectral Data :

-

¹H NMR (DMSO-d₆): δ 8.2–8.4 (s, NO₂), 7.5–7.8 (m, phenylthiazole), 6.7–7.0 (d, benzamide aromatic), 3.8–4.0 (s, OCH₃).

-

¹³C NMR : Peaks at 165–168 ppm (amide C=O), 150–155 ppm (thiazole C2), 56–60 ppm (OCH₃) ( ).

Mass Spectrometry :

-

Expected [M+H]⁺ at m/z 506.5 (C₂₃H₂₂N₄O₅S).

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several bioactive heterocycles, enabling comparisons of substituent effects and pharmacological profiles:

Key Observations:

Substituent Effects on Bioactivity: The nitro group in the target compound may enhance electron-deficient character compared to the cyano or chloro substituents in analogs like 3l (). This could influence binding to enzymes such as kinases or proteases. The 4-phenylthiazol-2-yl group in the target compound mirrors the thiazole moiety in 37a (), which demonstrated moderate anticancer activity.

Synthetic Challenges :

- The presence of methoxy and nitro groups introduces synthetic complexity due to competing reactivity during coupling steps. By contrast, analogs like 3l () utilize halogens (Cl, F) that are easier to functionalize .

Computational Insights :

- Although crystallographic data for the target compound are lacking, SHELX-refined analogs (e.g., ) highlight the importance of conformational rigidity in pyrazole-thiazole hybrids. Substituents like the 3-methyl group in the target compound could stabilize planar conformations, favoring π-π stacking with aromatic residues in target proteins.

Limitations of Current Data:

- No direct pharmacological data (e.g., IC₅₀, binding affinity) for the target compound are available in the provided evidence.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.